

Common problems in size exclusion chromatography and solutions

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Compound of Interest

Compound Name: *Seprilose*

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Size Exclusion Chromatography (SEC) Technical Support Center

Welcome to the technical support center for Size Exclusion Chromatography (SEC). This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during SEC experiments. Here you will find answers to frequently asked questions and detailed guides to resolve your chromatography challenges.

FAQs & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific problems you may encounter.

Peak Shape Problems

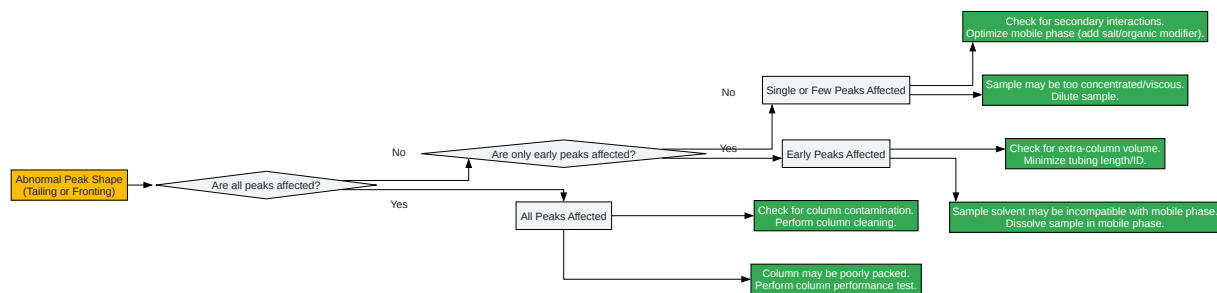
1. What causes peak tailing in my chromatogram and how can I fix it?

Peak tailing, where a peak exhibits an asymmetry with a trailing edge, is a common issue in SEC. It can compromise resolution and the accuracy of quantification.

Possible Causes and Solutions:

Cause	Solution
Secondary Interactions	Non-specific interactions (ionic or hydrophobic) between the analyte and the stationary phase can cause peak tailing.[1][2] To mitigate this, consider adding salts (e.g., 150 mM NaCl) or organic modifiers (e.g., isopropanol, up to 15%) to your mobile phase to suppress these interactions.[1][2]
Column Contamination or Degradation	Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.[3] A rigorous column cleaning procedure should be implemented. If the column is old or has been used extensively, it may need to be replaced.
Poorly Packed Column Bed	A poorly packed column can result in channeling and uneven flow, leading to peak tailing. It is advisable to perform a column performance test to check the packing quality.
High Sample Viscosity	A sample that is significantly more viscous than the mobile phase can cause distorted peaks. Diluting the sample may resolve this issue.
Extra-column Volume	Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a small internal diameter and keep the length to a minimum.

A troubleshooting workflow for peak shape issues is provided below:



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Troubleshooting workflow for abnormal peak shapes.

2. What causes peak fronting and how can I resolve it?

Peak fronting, the inverse of tailing, results in a leading edge of the peak being less steep than the trailing edge.

Possible Causes and Solutions:

Cause	Solution
Sample Overload	Injecting too much sample volume or a too concentrated sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Column Channeling	Voids or channels in the column packing can cause the sample to move unevenly through the column. This may require repacking or replacing the column.
Incompatible Sample Solvent	If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

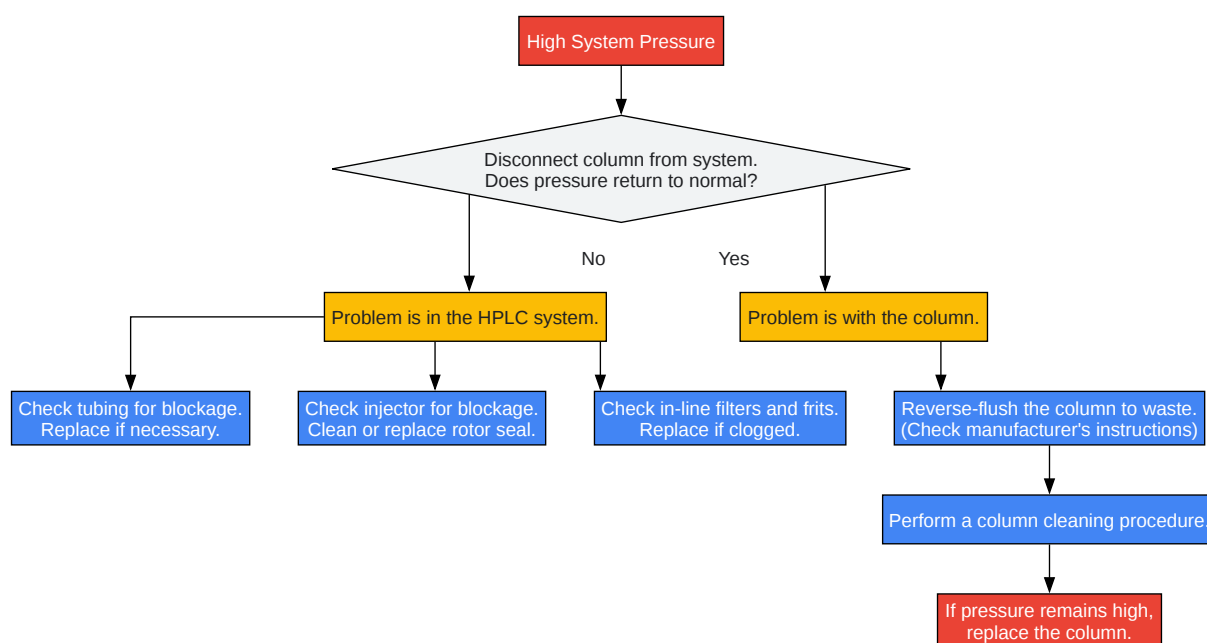
Pressure Problems

3. My system pressure is too high. What are the common causes and solutions?

High backpressure can damage the pump, injector, and column, and should be addressed promptly. It is crucial to know the normal operating pressure of your system with and without the column to diagnose pressure issues effectively.

Troubleshooting High Backpressure:

A systematic approach to identifying the source of high pressure is essential. The following flowchart outlines a step-by-step troubleshooting process:



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Troubleshooting workflow for high system pressure.

4. My system pressure is too low or fluctuating. What should I do?

Low or fluctuating pressure can indicate a leak or air in the system, leading to inconsistent flow rates and retention times.

Possible Causes and Solutions:

Cause	Solution
Leak in the System	Check all fittings and connections for leaks. Even a small leak can cause a significant drop in pressure. Tighten or replace any leaking fittings.
Air in the Pump	Air bubbles in the pump can cause pressure fluctuations. Purge the pump thoroughly to remove any trapped air. Ensure the mobile phase is properly degassed.
Faulty Pump Check Valves	Malfunctioning check valves can lead to an inconsistent flow and pressure instability. Clean or replace the check valves according to the manufacturer's instructions.
Empty Mobile Phase Reservoir	Ensure that the mobile phase reservoirs are not empty.

Resolution and Peak Elution Problems

5. How can I improve the resolution between my peaks?

Poor resolution can make it difficult to accurately quantify individual components in your sample.

Strategies for Improving Resolution:

Strategy	Description
Decrease Flow Rate	Lowering the flow rate generally improves resolution in SEC by allowing more time for diffusion into and out of the pores of the stationary phase.
Decrease Injection Volume	Injecting a smaller sample volume can reduce peak broadening and improve resolution.
Increase Column Length	Using a longer column or connecting multiple columns in series increases the separation path length and can enhance resolution.
Optimize Mobile Phase	Ensure the mobile phase composition is optimal for your sample to minimize secondary interactions that can affect peak shape and resolution.
Select Appropriate Pore Size	The pore size of the column packing material should be appropriate for the size range of the molecules you are separating.

Quantitative Impact of Flow Rate on Resolution:

The following table illustrates the typical relationship between flow rate and resolution. Note that the optimal flow rate will depend on the specific column and analytes.

Flow Rate (mL/min)	Resolution (Rs)
1.0	1.5
0.5	1.8
0.2	2.1
This is an illustrative example; actual values will vary.	

6. Why is my peak eluting earlier or later than expected?

Unexpected elution times can be caused by several factors related to the analyte, the column, and the experimental conditions.

Possible Causes for Abnormal Elution:

- Early Elution:
 - Aggregation: The analyte may be forming aggregates, which are larger and therefore elute earlier.
 - Exclusion from Pores: The molecule may be larger than the pore size of the column, leading to its exclusion and elution in the void volume.
- Late Elution:
 - Secondary Interactions: As mentioned previously, ionic or hydrophobic interactions with the stationary phase can retard the elution of the analyte.
 - Analyte Degradation: The analyte may be breaking down into smaller fragments, which would elute later.

7. What are ghost peaks and how can I get rid of them?

Ghost peaks are extraneous peaks in a chromatogram that are not related to the sample. They can originate from the mobile phase, the system, or carryover from previous injections.

Troubleshooting Ghost Peaks:

- Blank Injection: Run a blank injection (injecting only the mobile phase). If the ghost peak is still present, the source is likely the mobile phase or the system.
- Mobile Phase Check: Use freshly prepared, high-purity mobile phase. Filter all mobile phase components through a 0.22 μm filter.
- System Cleaning: Flush the system thoroughly with a strong solvent to remove any contaminants.

- Carryover: If the ghost peak appears after a sample injection but not in a blank run, it is likely due to carryover from the previous sample. Implement a robust wash step between injections.

Experimental Protocols

This section provides detailed methodologies for key procedures.

Protocol for Column Performance Testing

Regularly testing the performance of your SEC column is crucial to ensure reliable results. The two key parameters to evaluate are the number of theoretical plates (N) and the peak asymmetry (As).

Materials:

- A small, well-characterized molecule (e.g., acetone, uracil) as a probe.
- Mobile phase.

Procedure:

- Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
- Prepare a dilute solution of the probe molecule in the mobile phase.
- Inject a small volume of the probe solution. The injection volume should be less than 1% of the column volume.
- Record the chromatogram.
- Calculate the number of theoretical plates (N) and the peak asymmetry (As) using the following formulas:
 - Number of Theoretical Plates (N): $N = 5.54 * (t_R / W_{1/2})^2$ Where:
 - t_R = retention time of the peak

- $W_{1/2}$ = peak width at half-height
- Peak Asymmetry (A_s): $A_s = B / A$ Where (at 10% of the peak height):
 - B = distance from the peak midpoint to the trailing edge
 - A = distance from the leading edge to the peak midpoint

Acceptance Criteria:

- A well-packed column should have a high number of theoretical plates (typically >10,000 plates/meter).
- The peak asymmetry should be close to 1 (typically in the range of 0.8 - 1.5).

A significant decrease in N or a deviation of A_s from 1 indicates a problem with the column.

Protocol for SEC Column Cleaning

Regular cleaning is essential to maintain column performance and longevity. The appropriate cleaning protocol depends on the type of column (silica-based or polymer-based) and the nature of the contaminants. Always consult the manufacturer's instructions for your specific column.

General Cleaning Protocol for Silica-Based SEC Columns:

- Disconnect the column from the detector.
- Reverse the column direction (if permitted by the manufacturer).
- Wash the column with 5-10 column volumes of each of the following solutions at a low flow rate (e.g., 0.1-0.2 mL/min):
 - Mobile phase without additives.
 - High ionic strength buffer (e.g., 0.5 M sodium phosphate, pH 7.0) to remove ionically bound proteins.
 - Water (HPLC-grade).

- Organic solvent (e.g., methanol or acetonitrile) to remove hydrophobic contaminants.
- Water (HPLC-grade).
- Re-equilibrate the column with the mobile phase in the forward direction until the baseline is stable.

General Cleaning Protocol for Polymer-Based SEC Columns:

- Disconnect the column from the detector.
- Reverse the column direction (if permitted by the manufacturer).
- Wash the column with 5-10 column volumes of each of the following solutions at a low flow rate:
 - Water (HPLC-grade).
 - 0.5 M NaOH to remove strongly adsorbed proteins and other contaminants.
 - Water (HPLC-grade) until the pH of the eluent is neutral.
- Re-equilibrate the column with the mobile phase in the forward direction.

Important Considerations:

- Always use filtered and degassed solvents for cleaning.
- Never switch directly between immiscible solvents. Use an intermediate solvent (e.g., isopropanol) if necessary.
- Do not exceed the maximum pressure limit of the column.

Protocol for Mobile Phase Preparation

The quality of the mobile phase is critical for reproducible SEC results.

Procedure:

- Use high-purity reagents and water (e.g., HPLC-grade or equivalent).
- Accurately weigh and dissolve all mobile phase components.
- Adjust the pH of the buffer to the desired value.
- Filter the mobile phase through a 0.22 μm membrane filter to remove any particulate matter.
- Degas the mobile phase to prevent the formation of air bubbles in the system. This can be done by sonication, vacuum filtration, or sparging with an inert gas like helium.
- Store the mobile phase in a clean, sealed container. Aqueous mobile phases should be prepared fresh daily to prevent microbial growth. Adding a bacteriostatic agent like sodium azide (0.02%) can extend the shelf life.

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References

- 1. mac-mod.com [mac-mod.com]
- 2. Decision Tree Output Troubleshooting [docs.tibco.com]
- 3. cbloom rants: 05-25-09 - Using DOT graphviz [cbloomrants.blogspot.com]
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